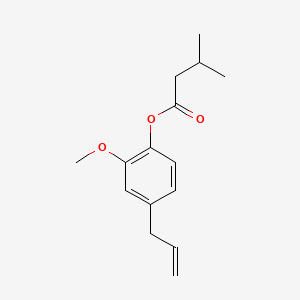
Eugenyl isovalerate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Eugenyl isovalerate belongs to the class of organic compounds known as phenol esters. These are aromatic compounds containing a benzene ring substituted by a hydroxyl group and an ester group. Eugenyl isovalerate is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, eugenyl isovalerate is primarily located in the membrane (predicted from logP). Eugenyl isovalerate has a clove and fruity taste.
Applications De Recherche Scientifique
Encapsulation and Release Evaluation Eugenyl acetate, a derivative of eugenol, has been encapsulated in biopolymers for potential industrial applications. The encapsulation process used the SEDS technique, and the encapsulated particles were evaluated for their release characteristics in various solvents. This study highlights the importance of eugenol derivatives for diverse industrial uses (Loss et al., 2016).
Continuous Production and Antifungal Properties Eugenol esters, including eugenyl isovalerate, have been produced using enzymatic packed-bed microreactors. This process demonstrates a sustainable method for producing biologically active esters of eugenol, which have shown significant action against dermatophytic fungi, indicating their potential in antifungal applications (Giovannini et al., 2019).
Dental Applications Polymers with eugenol moieties have been synthesized for potential use in dental cements. These polymers, when formulated into glass-ionomer cements, showed promising mechanical properties and moisture sensitivity, making them suitable for dental applications (Rojo et al., 2008).
Thermal Behavior and Structural Properties The thermal behavior and crystal structure of plant-derived eugenyl acetate were characterized, providing insights into its stability and potential uses in various applications (Santos et al., 2009).
Synthesis for Organic Compounds Eugenol has been used in the synthesis of organonitrogen compounds through the Ritter reaction. This process demonstrates the versatility of eugenol derivatives in organic synthesis, expanding its potential in various chemical industries (Rahman & Pratama, 2019).
Antimicrobial and Antioxidant Activities Studies have shown that eugenol and its derivatives possess antimicrobial and antioxidant activities, making them valuable in the development of food preservation methods and flavoring agents (Marchese et al., 2017).
Biosynthesis in Plants The biosynthesis of eugenol and isoeugenol in plants has been studied, providing insights into their production and regulation. This knowledge can be used to engineer plant aromas and improve the quality of essential oils for various applications (Koeduka et al., 2006).
Propriétés
Numéro CAS |
61114-24-7 |
|---|---|
Formule moléculaire |
C15H20O3 |
Poids moléculaire |
248.32 g/mol |
Nom IUPAC |
(2-methoxy-4-prop-2-enylphenyl) 3-methylbutanoate |
InChI |
InChI=1S/C15H20O3/c1-5-6-12-7-8-13(14(10-12)17-4)18-15(16)9-11(2)3/h5,7-8,10-11H,1,6,9H2,2-4H3 |
Clé InChI |
PLUVLWUSXQCTNH-UHFFFAOYSA-N |
SMILES |
CC(C)CC(=O)OC1=C(C=C(C=C1)CC=C)OC |
SMILES canonique |
CC(C)CC(=O)OC1=C(C=C(C=C1)CC=C)OC |
Autres numéros CAS |
61114-24-7 |
Description physique |
White solid; Fruity clovelike aroma |
Solubilité |
Insoluble in water Soluble (in ethanol) |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-ethyl-5-[1-(4-fluorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1622590.png)
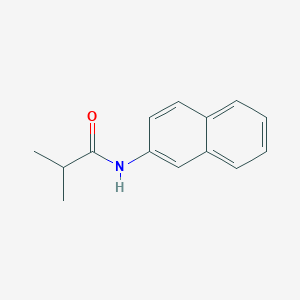
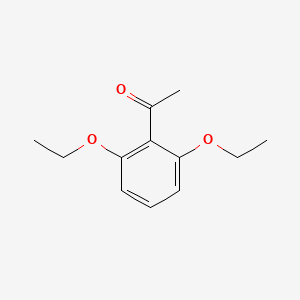

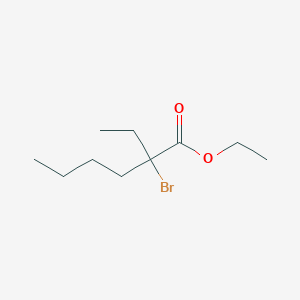
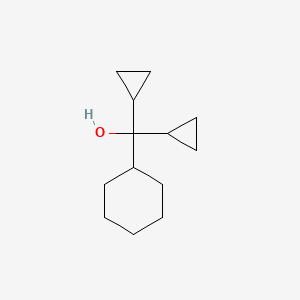
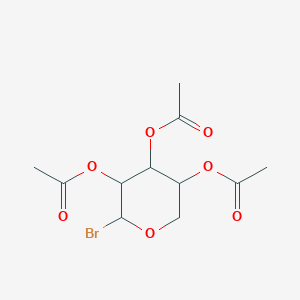
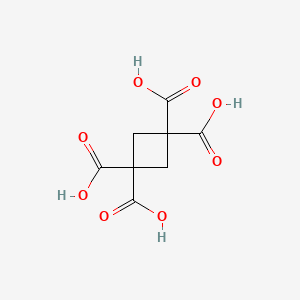
![5-Bromo-6-iodobenzo[d][1,3]dioxole](/img/structure/B1622605.png)
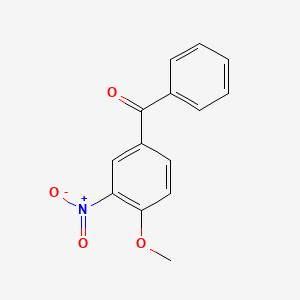
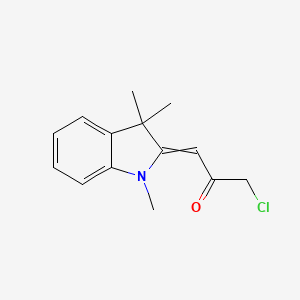
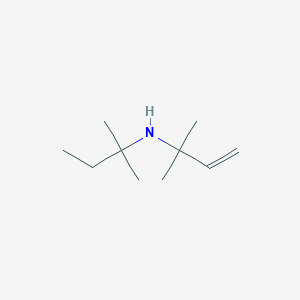
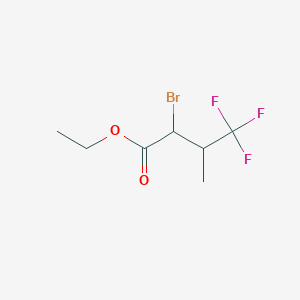
![3-[(2,3-Dimethylphenyl)amino]propanenitrile](/img/structure/B1622613.png)